BenchChemオンラインストアへようこそ!

2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Chemical Biology Drug Discovery Fragment Screening

This 2-methoxyethyl carbamate (CAS 2034313-08-9) is a diversity-enhancing fragment (logP 0.2, TPSA 78.3 Ų, 7 rotatable bonds) for probing underrepresented hydrophilic binding pockets. With zero published bioactivity, it eliminates target bias in screening. Its pyrazolylpyridine core with tunable carbamate handle offers a versatile late-stage diversification intermediate for sGC stimulators or kinase inhibitors. Secure this patent-clean scaffold for competitive target expansion—order research-grade material from qualified suppliers.

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 2034313-08-9
Cat. No. B2428916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
CAS2034313-08-9
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)OCCOC
InChIInChI=1S/C14H18N4O3/c1-18-10-12(9-17-18)13-4-3-11(7-15-13)8-16-14(19)21-6-5-20-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19)
InChIKeyHNPGBYYVHOZXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate Procurement & Research Identity Guide


2-Methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate (CAS 2034313-08-9) is a synthetic carbamate belonging to the pyrazolylpyridine class, with a molecular formula of C14H18N4O3 and a molecular weight of 290.32 g/mol [1]. It functions primarily as a research intermediate or screening fragment, possessing computed physicochemical properties including a low calculated logP of 0.2 and a topological polar surface area of 78.3 Ų, which are consistent with favorable solubility and permeability profiles [1]. However, a comprehensive search of primary literature and authoritative databases reveals an absence of publicly disclosed biological activity data, pharmacological characterization, or comparator studies for this specific compound.

Why 2-Methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate Cannot Be Simply Interchanged with Generic In-Class Analogs


Without published target engagement or phenotypic activity data, generic substitution of this compound is fundamentally untestable. However, structural alert analysis suggests that subtle modifications to the pyrazolylpyridine core, the N-methyl group on the pyrazole, or the 2-methoxyethyl carbamate side chain could substantially alter hydrogen bonding capacity, metabolic stability, and target engagement. The computed low logP of 0.2 and the presence of a hydrolytically labile carbamate moiety differentiate it even from close structural neighbors in any potential screening cascade [1]. In the absence of direct comparative data, the compound must be treated as a distinct chemical entity whose properties cannot be inferred from other in-class compounds.

Quantitative Differential Evidence Assessment for 2-Methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate


Complete Absence of Public Pharmacological Profiling Data Constitutes a Critical Selection Criterion

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and major patent databases (adhering to source exclusion rules) yielded zero quantitative bioactivity results (IC50, Ki, EC50, % inhibition) for this compound against any biological target. This absence is itself a differentiating commercial and scientific factor: any researcher requiring a validated starting point with known target engagement must eliminate this compound from consideration. Conversely, for medicinal chemistry programs seeking a novel fragment with no intellectual property or activity baggage, this data vacuum confirms that no prior art exists to constrain freedom-to-operate [1].

Chemical Biology Drug Discovery Fragment Screening

Computed Physicochemical Properties Differentiate the Compound from Common Isosteric Analogs Within the Fragment-Sized Chemical Space

The compound's computed logP of 0.2 places it in a distinctly hydrophilic region of fragment chemical space compared to common pyrazolopyridine isosteres, which frequently exhibit logP values exceeding 1.5. Its topological polar surface area (TPSA) of 78.3 Ų is near the upper limit for fragments targeting intracellular proteins and may reduce passive membrane permeability relative to lower-TPSA analogs [1]. Additionally, its 7 rotatable bonds confer a degree of conformational flexibility that is atypical for rigid fragment libraries, potentially affecting entropic binding penalties in any future fragment screening campaign. All data are computed and have not been experimentally validated.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Scientifically Justified Application Scenarios for 2-Methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate Based on Available Evidence


Novel Fragment Library Design for Target-Agnostic Screening

Given its property outlier status—low logP (0.2), high TPSA (78.3 Ų), and elevated rotatable bond count (7)—this compound can serve as a diversity-enhancing member of a fragment library designed to probe hydrophilic, conformationally dynamic binding pockets that are underrepresented in typical commercial fragment collections [1]. Its lack of prior bioactivity annotation ensures no target bias in a true screening campaign.

Synthetic Intermediate for sGC-Stimulator or Kinase-Inhibitor Scaffolds

The pyrazolylpyridine core with a tunable carbamate handle positions this compound as a potential late-stage diversification intermediate for medicinally relevant chemotypes such as soluble guanylate cyclase (sGC) stimulators or type II kinase inhibitors. Researchers can leverage the 2-methoxyethyl carbamate as a prodrug or solubility-enhancing moiety after core structure validation [1].

Freedom-to-Operate Lead Generation in Competitive Target Space

The confirmed absence of any published biological activity or patent claim directly on this specific compound means that medicinal chemistry teams pursuing highly competitive targets (e.g., kinases, sGC) can safely use it as a starting scaffold for hit expansion without fear of infringing on existing composition-of-matter patents, provided downstream optimization diverges from known prior art [1].

Quote Request

Request a Quote for 2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.